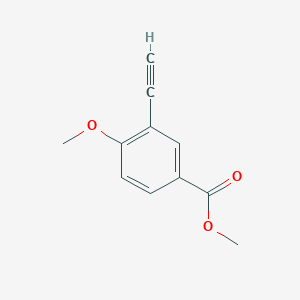![molecular formula C24H17ClSi B12330846 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is an organosilicon compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a silicon atom within a dibenzosilole framework, substituted with a chlorine atom and two phenyl groups. The compound’s chemical formula is C20H13ClSi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- typically involves the following steps:
Formation of the Dibenzosilole Core: This can be achieved through a cyclization reaction involving a silicon-containing precursor and an aromatic compound.
Phenylation: The addition of phenyl groups can be carried out using phenyl lithium (PhLi) or phenyl magnesium bromide (PhMgBr) in a Grignard reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various substituted dibenzosilole derivatives.
Scientific Research Applications
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, making it useful in optoelectronic applications.
Molecular Interactions: The presence of the silicon atom and phenyl groups allows for strong π-π interactions and potential hydrogen bonding, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with similar structural features but different substituents.
5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloro-9,9-diphenyl-9H-9-silafluorene: Similar in structure but with different substitution patterns.
Uniqueness
5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is unique due to the combination of the chlorine atom and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and optoelectronics .
Properties
Molecular Formula |
C24H17ClSi |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-chloro-5,5-diphenylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C24H17ClSi/c25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI Key |
MIKABADFGHLBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


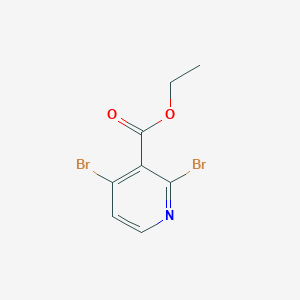
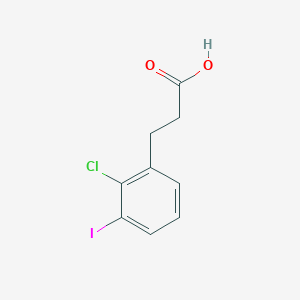
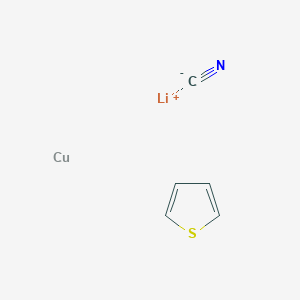
![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
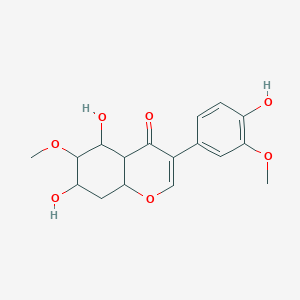
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12330814.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)
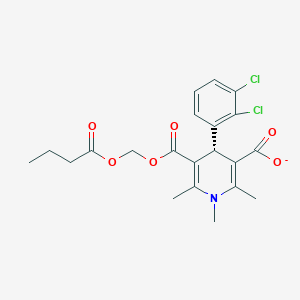
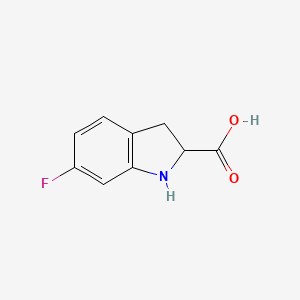
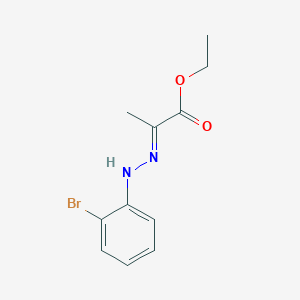
![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)
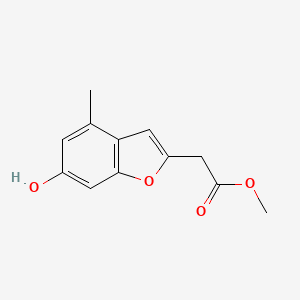
![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)
